(+)-Tetrabenazine
(+)-Tetrabenazine
(3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have R configuration. It is an enantiomer of a (3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one.
Brand Name:
Vulcanchem
CAS No.:
1026016-83-0
VCID:
VC0001504
InChI:
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1
SMILES:
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Molecular Formula:
C19H27NO3
Molecular Weight:
317.4 g/mol
(+)-Tetrabenazine
CAS No.: 1026016-83-0
VCID: VC0001504
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Description | (3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have R configuration. It is an enantiomer of a (3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one. |
---|---|
CAS No. | 1026016-83-0 |
Product Name | (+)-Tetrabenazine |
Molecular Formula | C19H27NO3 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | (3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
Standard InChI | InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1 |
Standard InChIKey | MKJIEFSOBYUXJB-GDBMZVCRSA-N |
Isomeric SMILES | CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC |
SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Reference | [1]. Podurgiel SJ et al. The MAO-B inhibitor deprenyl reduces the oral tremor and the dopamine depletion induced by the VMAT-2 inhibitor tetrabenazine. Behav Brain Res. 2016 Feb 1;298(Pt B):188-91. [2]. Peter D et al. Chimeric vesicular monoamine transporters identify structural domains that influence substrate affinity and sensitivity to tetrabenazine. J Biol Chem. 1996 Feb 9;271(6):2979-86. |
PubChem Compound | 667453 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume